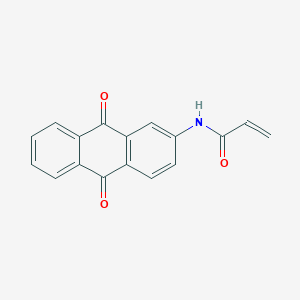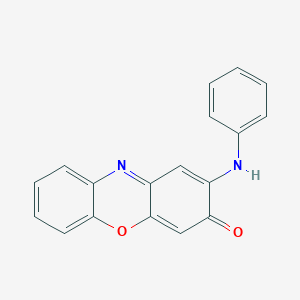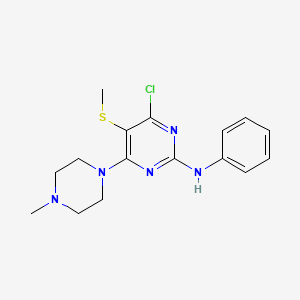
9-Fluorooctadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Fluorooctadecanoic acid is a fluorinated fatty acid with the chemical formula C18H35FO2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-fluorooctadecanoic acid typically involves the introduction of a fluorine atom into an octadecanoic acid molecule. One common method is the reaction of octadecanoic acid with hydrogen fluoride in the presence of a catalyst. Another approach involves the use of diethyl monofluoromalonate as a fluorinating agent .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes. These methods may include the use of perchloryl fluoride or other fluorinating agents under controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 9-Fluorooctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce fluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions
Major Products Formed:
Oxidation: Fluorinated ketones or aldehydes.
Reduction: Fluorinated alcohols.
Substitution: Various substituted fluorinated derivatives
Aplicaciones Científicas De Investigación
9-Fluorooctadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its interactions with biological membranes and proteins.
Medicine: Investigated for potential use in drug delivery systems due to its unique properties.
Industry: Utilized in the production of specialized materials with enhanced chemical resistance and stability .
Mecanismo De Acción
The mechanism by which 9-fluorooctadecanoic acid exerts its effects involves its interaction with cellular membranes and proteins. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and reactivity. This interaction can affect various molecular pathways, including those involved in signal transduction and metabolic processes .
Comparación Con Compuestos Similares
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonate (PFOS)
- Fluorooctanoic acid derivatives
Comparison: 9-Fluorooctadecanoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties compared to other fluorinated acids. Unlike PFOA and PFOS, which are fully fluorinated, this compound contains a single fluorine atom, resulting in different reactivity and applications .
Propiedades
Número CAS |
55797-34-7 |
|---|---|
Fórmula molecular |
C18H35FO2 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
9-fluorooctadecanoic acid |
InChI |
InChI=1S/C18H35FO2/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17H,2-16H2,1H3,(H,20,21) |
Clave InChI |
STWMKAZSEXEEPU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(CCCCCCCC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


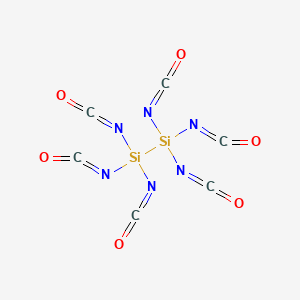
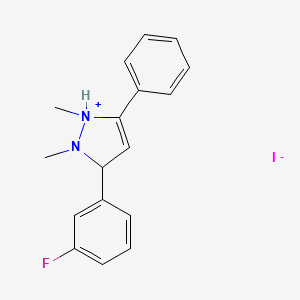
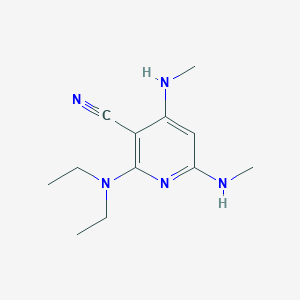
![1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B14623594.png)


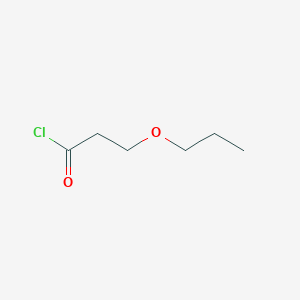
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]sulfonyl]-](/img/structure/B14623620.png)

![8-Amino-9-bromo-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14623627.png)
